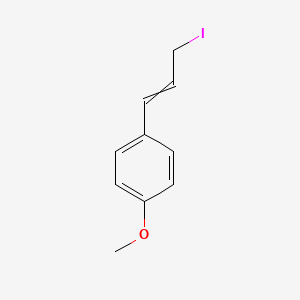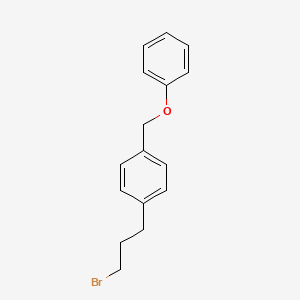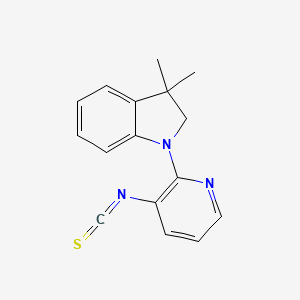
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of an iodine atom attached to a propene chain, which is further connected to a methoxy-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene typically involves the iodination of a propene derivative followed by its coupling with a methoxybenzene derivative. One common method involves the use of iodine and a suitable catalyst to introduce the iodine atom into the propene chain. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium amide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Products include 1-(3-hydroxyprop-1-en-1-yl)-4-methoxybenzene, 1-(3-aminoprop-1-en-1-yl)-4-methoxybenzene, and 1-(3-thiolprop-1-en-1-yl)-4-methoxybenzene.
Oxidation Reactions: Products include 1-(3-epoxyprop-1-en-1-yl)-4-methoxybenzene and 1-(3,4-dihydroxyprop-1-en-1-yl)-4-methoxybenzene.
Reduction Reactions: The major product is 1-(3-iodopropyl)-4-methoxybenzene.
Applications De Recherche Scientifique
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodine atom and the methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The propene chain allows for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromoprop-1-en-1-yl)-4-methoxybenzene
- 1-(3-Chloroprop-1-en-1-yl)-4-methoxybenzene
- 1-(3-Fluoroprop-1-en-1-yl)-4-methoxybenzene
Uniqueness
1-(3-Iodoprop-1-en-1-yl)-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential use in radiolabeling. The methoxy group further enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
918959-08-7 |
|---|---|
Formule moléculaire |
C10H11IO |
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
1-(3-iodoprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11IO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8H2,1H3 |
Clé InChI |
GSDRNTRRIDMGHI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)


![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)

![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)
![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)

